molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1

N1,N10-Bis(p-coumaroyl)spermidine

Cat. No.: B170344
CAS No.: 114916-05-1
M. Wt: 437.5 g/mol
InChI Key: QYBCBMVQSCJMSA-VOMDNODZSA-N
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Mechanism of Action

Target of Action

N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.

Mode of Action

The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.

Biochemical Analysis

Biochemical Properties

N1,N10-Bis(p-coumaroyl)spermidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the context of the reaction.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in stress responses and metabolic pathways. Additionally, it can influence cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced stress responses and improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be biosynthesized from spermidine and trans-4-coumaric acid. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Chemical Reactions Analysis

Comparison with Similar Compounds

N1,N10-Bis(p-coumaroyl)spermidine is unique among phenylpropanoids due to its specific structure and inhibitory effects on alpha-glucosidase . Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCBMVQSCJMSA-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65715-79-9
Record name N1,N10-Dicoumaroylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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